Welcome to the BenchChem Online Store!
molecular formula C7H10ClN3O2 B8488574 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

Cat. No. B8488574
M. Wt: 203.62 g/mol
InChI Key: SVALBOPDZQEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492540B2

Procedure details

22.1 g of 3,5-Bis-trimethylsilanyloxy-[1,2,4]triazine (86 mmol) were dissolved in 150 mL of dichloroethane followed by addition of 14.7 g of 1-bromo-4-chloro-butane (86 mmol) and 0.218 g of iodine (0.858 mmol). The reaction mixture was stirred for 25 h at room temperature. Then, 300 mL of methanol were added and the mixture was stirred for an additional 10 minutes. The solvents were evaporated under reduced pressure and the residue was partitioned between dichloromethane and water. The aqueous phase was extracted several times with dichloromethane. The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and the organic phase was evaporated under reduced pressure. The thus obtained crude product was purified via silica gel chromatography using dichloromethane-methanol 0-10% to yield 13.4 g of the desired product.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.218 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[N:5]=[N:6][CH:7]=[C:8]([O:10][Si](C)(C)C)[N:9]=1.Br[CH2:18][CH2:19][CH2:20][CH2:21][Cl:22].CO>ClC(Cl)C.II>[Cl:22][CH2:21][CH2:20][CH2:19][CH2:18][N:5]1[C:4](=[O:3])[NH:9][C:8](=[O:10])[CH:7]=[N:6]1

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
C[Si](OC=1N=NC=C(N1)O[Si](C)(C)C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
BrCCCCCl
Name
Quantity
0.218 g
Type
catalyst
Smiles
II
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 25 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 10% aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
ClCCCCN1N=CC(NC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.